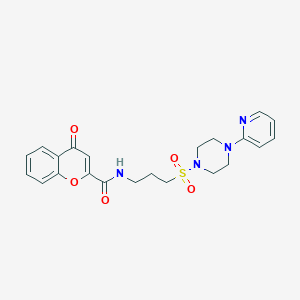
4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide is a novel synthetic molecule that incorporates a 4H-chromene scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₈H₂₃N₃O₃S
- Molecular Weight: 357.46 g/mol
- CAS Number: [Not provided in search results]
The compound features a chromene core substituted with a piperazine moiety and a sulfonyl group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 4H-chromene scaffold exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and inhibition of tubulin polymerization, which leads to cell cycle arrest .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| 4H-Chromene Analog | HeLa (Cervical Cancer) | 15.0 | Tubulin inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated effective inhibition, likely due to the presence of the piperazine and sulfonamide groups, which are known to enhance antibacterial efficacy .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that the compound exhibits moderate inhibitory activity against AChE, indicating potential therapeutic applications in neuroprotection .
Table 3: Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene core and piperazine moiety can significantly influence biological activity. For instance, substituents on the pyridine ring have been shown to enhance anticancer activity while maintaining low toxicity profiles .
Study 1: Anticancer Effects
In a study involving various derivatives of chromenes, it was found that specific substitutions at the 2-position of the chromene ring increased potency against breast cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to better binding interactions with target proteins involved in apoptosis .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several chromene derivatives, including the target compound. Results indicated that the presence of a sulfonamide group significantly increased activity against Gram-positive bacteria compared to analogs lacking this feature .
Propriétés
IUPAC Name |
4-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-18-16-20(31-19-7-2-1-6-17(18)19)22(28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)21-8-3-4-9-23-21/h1-4,6-9,16H,5,10-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPREIBOIIZELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














